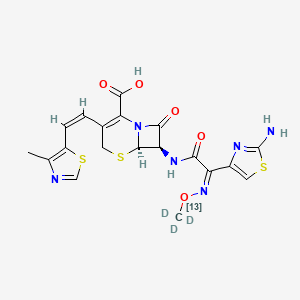

Cefditoren-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N6O5S3 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2+1D3 |

InChI Key |

KMIPKYQIOVAHOP-XMZGYDMXSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cefditoren-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefditoren-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren. This document outlines its primary applications, physicochemical properties, and detailed experimental protocols for its use in pharmacokinetic studies, adhering to the highest standards of scientific rigor.

Introduction to this compound

This compound is a deuterated and 13C-labeled form of Cefditoren, an antibiotic used to treat a variety of bacterial infections.[1] The introduction of stable isotopes into the Cefditoren molecule does not significantly alter its chemical properties but provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[2] Its use is critical for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and bioequivalence studies.[2]

Primary Use:

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Cefditoren concentrations in biological matrices like plasma and urine.[1][3] This is essential for:

-

Pharmacokinetic (PK) studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Cefditoren.

-

Bioequivalence (BE) studies: To compare the bioavailability of different formulations of Cefditoren pivoxil.

-

Therapeutic Drug Monitoring (TDM): To optimize patient dosing regimens.

Physicochemical and Quantitative Data

The key quantitative data for this compound and its unlabeled counterpart, Cefditoren, are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | This compound | Cefditoren |

| Molecular Formula | C₁₈¹³CH₁₅D₃N₆O₅S₃ | C₁ⱉH₁₈N₆O₅S₃ |

| Molecular Weight | 510.59 g/mol | 506.58 g/mol |

| CAS Number | Not Available | 104145-95-1 |

| Appearance | Solid (Typical) | Solid |

Data sourced from various chemical suppliers and databases.

Table 2: Isotopic Labeling Specifications

| Parameter | Specification |

| Isotopic Purity (¹³C) | ≥ 99% |

| Isotopic Purity (²H/D) | ≥ 98% |

| Chemical Purity | ≥ 95% |

Data represents typical specifications from commercial suppliers.

Mechanism of Action of Parent Compound: Cefditoren

Cefditoren is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The pivoxil ester prodrug, Cefditoren pivoxil, is administered orally and is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active drug, Cefditoren.

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics like Cefditoren.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Cefditoren-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of Cefditoren-13C,d3, an isotopically labeled form of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's structure, physicochemical properties, and its applications in pharmaceutical research. The guide includes tabulated quantitative data, generalized experimental protocols for its analysis, and workflow diagrams to illustrate its use in pharmacokinetic studies.

Introduction

Cefditoren is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Cefditoren is orally administered as its prodrug, Cefditoren pivoxil, which is hydrolyzed by esterases to the active compound, Cefditoren.[1]

This compound is a stable isotope-labeled version of Cefditoren. The incorporation of a carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable tool in various research applications without significantly altering its chemical and pharmacological properties.[2] Its primary uses include serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as a tracer in pharmacokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Cefditoren.[3]

Chemical Structure and Isotopic Labeling

The chemical structure of this compound is identical to that of Cefditoren, with the exception of the isotopic labels. The full chemical name is (6R,7R)-7-[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino-13CD3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The isotopic labeling is located on the methoxyiminoacetyl side chain, where one carbon atom and three hydrogen atoms are replaced with their stable isotopes.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its unlabeled counterpart for comparison.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | (6R,7R)-7-[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino-13CD3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Molecular Formula | C₁₈¹³CH₁₅D₃N₆O₅S₃ | |

| Molecular Weight | 510.59 g/mol | |

| CAS Number (Unlabeled) | 104145-95-1 | |

| Purity | ≥95% | |

| Isotopic Enrichment | ≥99% ¹³C, ≥98% ²H |

Table 2: Physical Properties (Data for unlabeled Cefditoren)

| Property | Value | Reference |

| Appearance | Solid | N/A |

| Solubility | Refer to Certificate of Analysis | |

| Stability | ≥ 1 year (when stored as recommended) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step chemical synthesis process where isotopically labeled precursors are introduced at a specific stage. A general approach involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain containing the ¹³C and deuterium labels.

Note: This is a generalized representation. The actual synthesis is a complex, multi-step process.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for confirming the structure and isotopic labeling of this compound.

Objective: To confirm the chemical structure and the position of the ¹³C and deuterium labels.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition (Generalized Parameters):

-

¹H NMR: To observe the overall proton environment and confirm the absence of protons at the deuterated positions.

-

¹³C NMR: To identify the enriched ¹³C signal, which will be significantly more intense than the natural abundance ¹³C signals.

-

2D NMR (e.g., HSQC, HMBC): To confirm the connectivity between protons and carbons, and to definitively assign the position of the isotopic labels.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the purity and confirm the molecular weight of this compound.

Objective: To assess the purity and confirm the mass of the labeled compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole)

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength and Mass Spectrometry.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 100-1000.

-

The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound.

Applications and Workflows

The primary application of this compound is in pharmacokinetic studies to understand the ADME properties of Cefditoren. It is also used as an internal standard for the accurate quantification of Cefditoren in biological matrices.

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound.

Use as an Internal Standard

In quantitative bioanalysis, this compound is added to biological samples as an internal standard. Since it has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the unlabeled Cefditoren by correcting for variations during sample preparation and analysis.

Conclusion

This compound is a critical tool for researchers and drug development professionals in the pharmaceutical industry. Its use as a stable isotope-labeled internal standard and tracer enables accurate and reliable quantification of Cefditoren in biological matrices and facilitates detailed pharmacokinetic studies. This guide provides a foundational understanding of its chemical properties, structure, and applications, serving as a valuable resource for its effective utilization in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Cefditoren-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Cefditoren-¹³C,d₃. Cefditoren-¹³C,d₃ is a stable isotope-labeled version of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren (B193786). It serves as an invaluable tool, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. The incorporation of stable isotopes allows for precise quantification in complex biological matrices and aids in metabolic fate studies[3].

Chemical Structure and Isotopic Labeling

The chemical structure of Cefditoren-¹³C,d₃ is identical to that of Cefditoren, with the key exception of isotopic labeling in the methoxyiminoacetyl side chain. The specific labeling is as follows:

-

¹³C: One carbon atom in the methoxy (B1213986) group is replaced with a Carbon-13 isotope.

-

d₃ (Deuterium): The three hydrogen atoms of the methyoxy group are replaced with deuterium (B1214612) atoms.

This specific labeling provides a distinct mass shift, facilitating its use as an internal standard in mass spectrometry-based assays.

Synthesis of Cefditoren-¹³C,d₃

The synthesis of Cefditoren-¹³C,d₃ involves a multi-step process that culminates in the acylation of the 7-aminocephalosporanic acid core with the isotopically labeled side chain. The general strategy relies on the use of labeled precursors to introduce the stable isotopes at the desired positions[3].

A plausible synthetic approach involves the initial synthesis of the labeled side-chain, (2Z)-2-(2-aminothiazol-4-yl)-2-((¹³C,d₃)-methoxyimino)acetic acid, which is then activated and coupled with the Cefditoren nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA).

Experimental Protocol: Synthesis of Cefditoren-¹³C,d₃

The following is a representative, detailed experimental protocol for the synthesis of Cefditoren-¹³C,d₃.

Step 1: Synthesis of the Labeled Side-Chain (AE-Active Ester)

The synthesis of the labeled (2Z)-2-(2-aminothiazol-4-yl)-2-((¹³C,d₃)-methoxyimino)acetic acid active ester would proceed through established methods, utilizing ¹³C,d₃-labeled starting materials.

Step 2: Coupling Reaction

-

The cefditoren mother nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), is suspended in a suitable solvent such as dichloromethane (B109758) under an inert atmosphere.

-

The solution is cooled to a low temperature, typically between -20°C and 0°C.

-

The activated ester of the ¹³C,d₃-labeled side-chain is added to the reaction mixture.

-

A base, such as triethylamine (B128534) or N,N-diisopropylethylamine, is added dropwise to facilitate the reaction.

-

The reaction is stirred at low temperature for several hours until completion, monitored by a suitable chromatographic technique like HPLC.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is quenched with water.

-

The pH is adjusted to acidic conditions (e.g., pH 2-3) with an acid like hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried under vacuum.

-

Purification is achieved using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final Cefditoren-¹³C,d₃ product with high chemical purity[3].

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound as an internal standard. This is typically accomplished using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Isotopic Enrichment Data

The following table summarizes hypothetical quantitative data for the isotopic purity of a synthesized batch of Cefditoren-¹³C,d₃.

| Parameter | Value | Method |

| Chemical Purity | >99.5% | HPLC |

| Isotopic Enrichment (¹³C) | >99% | HRMS |

| Isotopic Enrichment (d₃) | >98% | HRMS, NMR |

| Isotopologue Distribution | ||

| M+4 (¹³C, d₃) | >97% | HRMS |

| M+3 (d₃) | <2% | HRMS |

| M+1 (¹³C) | <1% | HRMS |

| M+0 (Unlabeled) | <0.5% | HRMS |

Note: The data presented in this table is representative and may vary between different synthetic batches.

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation: A stock solution of Cefditoren-¹³C,d₃ is prepared in a suitable solvent (e.g., methanol/water). This is further diluted to an appropriate concentration for LC-MS analysis.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

-

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to acquire full scan mass spectra.

-

Data Acquisition: Data is collected over a mass range that includes the molecular ions of the labeled compound and any potential unlabeled or partially labeled species.

-

-

Data Analysis:

-

The extracted ion chromatograms for the different isotopologues (M+0, M+1, M+3, M+4) are generated.

-

The peak areas for each isotopologue are integrated.

-

The isotopic enrichment is calculated by determining the relative abundance of the fully labeled species (M+4) compared to the other isotopologues. Corrections for the natural isotopic abundance of other elements in the molecule are applied for accurate quantification.

-

Mechanism of Action of Cefditoren

Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The drug is a prodrug, Cefditoren pivoxil, which is hydrolyzed by esterases during absorption to release the active form, Cefditoren.

This guide provides a foundational understanding of the synthesis and analytical control of Cefditoren-¹³C,d₃. The detailed protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis.

References

Cefditoren-13C,d3 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for Cefditoren-13C,d3

Introduction

This compound is a stable isotope-labeled version of Cefditoren, a third-generation cephalosporin (B10832234) antibiotic.[1] Stable isotope-labeled compounds are critical tools in pharmaceutical research, particularly in pharmacokinetic and bioequivalence studies.[2] this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Its physical and chemical properties are nearly identical to the unlabeled parent drug, allowing it to co-elute during chromatographic separation and correct for variations in sample preparation and instrument response.[2]

This technical guide provides a detailed explanation of the Certificate of Analysis (CoA) for this compound, aimed at researchers, scientists, and drug development professionals. A CoA is a document that confirms a product meets its predetermined specifications, ensuring its identity, purity, and quality. Understanding the data and the underlying experimental methods presented in a CoA is crucial for ensuring the accuracy and reliability of experimental results.

Chemical Identity and Structure

This compound is structurally identical to Cefditoren, with the exception of isotopic labels at a specific position. The labeling involves one Carbon-13 atom and three Deuterium atoms on the methoxyimino group. This dual labeling provides a distinct mass signature for clear differentiation from the unlabeled compound in mass spectrometry.

Caption: Chemical structure of Cefditoren with the 13C and d3 labels highlighted in red.

Quantitative Data from the Certificate of Analysis

The CoA provides critical quantitative data that certifies the quality of the this compound standard. This information is summarized below.

Table 1: General Properties and Identification

| Parameter | Specification |

|---|---|

| Chemical Name | (6R,7R)-7-[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino-13CD3)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₁₈¹³CH₁₅D₃N₆O₅S₃ |

| Molecular Weight | 510.59 g/mol |

| CAS Number | 104145-95-1 (Unlabeled) |

| Appearance | Typically a solid (e.g., White to Off-White Powder) |

Table 2: Purity and Isotopic Enrichment Specifications

| Analysis | Method | Specification |

|---|---|---|

| Chemical Purity | HPLC | ≥ 95% |

| Isotopic Enrichment (¹³C) | Mass Spectrometry | ≥ 99% |

| Isotopic Enrichment (²H/D) | Mass Spectrometry | ≥ 98% |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure |

Experimental Protocols

The specifications listed in the CoA are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.

Identity Confirmation: NMR and Mass Spectrometry

Identity is confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure and the presence of isotopic labels.

-

¹H-NMR Spectroscopy : This technique confirms the overall proton structure of the molecule. The spectrum is compared against a reference standard of unlabeled Cefditoren to ensure structural integrity. The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons confirms successful deuteration.

-

¹³C-NMR Spectroscopy : This method verifies the carbon skeleton. A key indicator is the enhanced signal at the position of the ¹³C label in the methoxyimino group, confirming its location.

-

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecule. The observed mass must match the calculated mass of the labeled compound (C₁₈¹³CH₁₅D₃N₆O₅S₃), confirming the correct elemental composition and the presence of all intended isotopes.

Caption: Workflow diagram illustrating the identity confirmation process for this compound.

Chemical Purity Determination: HPLC

The chemical purity of this compound is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the main compound from any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Principle : The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column (the stationary phase) packed with a nonpolar material (e.g., C18). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the compound and its impurities between the two phases.

-

Detailed Methodology (Representative Protocol) :

-

Instrument : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (pH 3.0) and acetonitrile/methanol (e.g., 50:25:25 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 230 nm.

-

Injection Volume : 20 µL.

-

Quantification : The area of the this compound peak is integrated and expressed as a percentage of the total peak area to determine purity.

-

Caption: Workflow diagram for the determination of chemical purity via RP-HPLC.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that guarantees its suitability as an internal standard for high-stakes analytical applications. By providing validated data on identity, chemical purity, and isotopic enrichment, the CoA gives researchers confidence in the quality of their standard. A thorough understanding of the analytical techniques used, such as NMR, MS, and HPLC, allows scientists to critically evaluate this data and ensure the integrity and reproducibility of their research findings.

References

A Technical Guide to Cefditoren-13C,d3 for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and application of Cefditoren-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren, in complex biological matrices. This document outlines the specifications from various commercial suppliers, details a representative experimental protocol for its use in bioanalytical assays, and provides visual workflows to facilitate understanding and implementation in a research setting.

Commercial Supplier Specifications

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It ensures high accuracy and precision by compensating for variability during sample preparation and analysis. Several commercial suppliers provide this compound for research purposes. The following tables summarize the key quantitative data available from these suppliers.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Minimum Purity | Isotopic Enrichment |

| MedchemExpress | This compound | HY-143804S | C₁₈¹³CH₁₅D₃N₆O₅S₃ | 510.59 | - | - |

| Benchchem | This compound | B12395930 | - | 510.6 | - | - |

| Simson Pharma | Cefditoren 13CD3 | - | - | - | - | - |

| Shimadzu | [13C,2H3]-Cefditoren | C2532 | C₁₉H₁₈N₆O₅S₃ | 510.59 | ≥ 95% | 99% ¹³C, 98% ²H[1] |

Application in Bioanalytical Methods

This compound is primarily utilized as an internal standard in the development and validation of bioanalytical methods for the quantification of Cefditoren in biological samples such as plasma and serum. These methods are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The following is a detailed, representative experimental protocol synthesized from established methodologies for the analysis of cephalosporins using LC-MS/MS.

Experimental Protocol: Quantification of Cefditoren in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the extraction and analysis of Cefditoren from human plasma.

1. Materials and Reagents:

-

Cefditoren reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.

2. Preparation of Stock and Working Solutions:

-

Cefditoren Stock Solution (1 mg/mL): Accurately weigh and dissolve the Cefditoren reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cefditoren stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the appropriate solvent.

3. Sample Preparation (Protein Precipitation Method):

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (this compound) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Cefditoren: Precursor ion (Q1) m/z 507.1 -> Product ion (Q3) m/z (a specific fragment ion).

-

This compound: Precursor ion (Q1) m/z 511.1 -> Product ion (Q3) m/z (the corresponding fragment ion).

-

-

Note: The exact m/z values for the product ions need to be optimized by direct infusion of the standards into the mass spectrometer.

-

5. Data Analysis and Quantification:

-

The peak area ratio of Cefditoren to this compound is used for quantification.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of Cefditoren in the unknown samples is determined from the calibration curve using linear regression.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying logic, the following diagrams have been generated using the DOT language.

Caption: A flowchart of the bioanalytical workflow for Cefditoren quantification.

Caption: The principle of MRM detection for Cefditoren and its internal standard.

This technical guide serves as a foundational resource for researchers embarking on quantitative studies involving Cefditoren. By providing a summary of commercially available labeled standards and a detailed, adaptable experimental protocol, it aims to streamline the method development process and ensure the generation of high-quality, reliable data. For all research applications, it is imperative to perform a full method validation according to the relevant regulatory guidelines.

References

The Gold Standard: A Technical Guide to the Role of Stable Isotope Labeled Standards in Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, form the bedrock of regulatory submissions and clinical success. The integrity of this data is critically dependent on the bioanalytical methods employed, and at the heart of a robust method lies the appropriate choice of an internal standard. This technical guide provides an in-depth exploration of the indispensable role of stable isotope labeled (SIL) standards in modern pharmacokinetic analysis, offering a comprehensive overview of their application, benefits, and the underlying principles that establish them as the gold standard in the field.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy

The use of SIL standards is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS).[1] A known quantity of a SIL version of the analyte, which is chemically identical but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), is added to the biological sample at an early stage of the analytical process.[2] This "spiked" sample is then subjected to extraction, purification, and, ultimately, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Because the SIL standard possesses nearly identical physicochemical properties to the analyte, it experiences the same extent of loss during sample preparation and the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[3][4] The mass spectrometer can differentiate between the analyte and the SIL standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the SIL standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved, effectively correcting for variations in the analytical process.[5]

Unparalleled Advantages of SIL Standards in Pharmacokinetic Analysis

The adoption of SIL internal standards has revolutionized bioanalysis, offering significant advantages over the use of structural analogs or other correction methods. These benefits directly translate to higher quality pharmacokinetic data, leading to more informed decision-making in drug development.

Mitigating Matrix Effects

Biological matrices such as plasma, urine, and tissue are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because a SIL standard co-elutes with the analyte and has the same ionization characteristics, it is affected by the matrix in the same way. The use of the analyte-to-SIL standard peak area ratio effectively cancels out the variability introduced by the matrix effect, leading to more accurate and reliable results.

Enhancing Precision and Accuracy

The ability of SIL standards to compensate for procedural variations throughout the entire analytical workflow, from sample extraction to instrument response, significantly improves the precision and accuracy of the bioanalytical method. Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent acceptance criteria for the precision and accuracy of bioanalytical methods, typically requiring the coefficient of variation (CV) to be within ±15% (and ±20% at the lower limit of quantification). The use of SIL standards is instrumental in consistently meeting these rigorous requirements.

Streamlining Method Development and Validation

While the initial synthesis of a SIL standard may represent an upfront investment, its use can streamline the overall process of method development and validation. The inherent ability of SIL standards to correct for variability simplifies the optimization of sample preparation and chromatographic conditions. Furthermore, regulatory agencies strongly recommend the use of SIL standards, making their implementation a key step towards a smoother validation process and subsequent regulatory review.

Quantitative Data Summary

The impact of utilizing a stable isotope labeled internal standard (SIL-IS) compared to a structural analog internal standard (Analog-IS) on the precision and accuracy of a bioanalytical method is significant. The following table summarizes typical performance data for the quantification of a hypothetical drug, "DrugX," in human plasma.

| Validation Parameter | Acceptance Criteria | Method with SIL-IS | Method with Analog-IS |

| Intra-day Precision (%CV) | |||

| Low QC (15 ng/mL) | ≤ 15% | 4.2% | 9.8% |

| Mid QC (150 ng/mL) | ≤ 15% | 3.1% | 7.5% |

| High QC (1500 ng/mL) | ≤ 15% | 2.5% | 6.1% |

| Inter-day Precision (%CV) | |||

| Low QC (15 ng/mL) | ≤ 15% | 5.8% | 12.3% |

| Mid QC (150 ng/mL) | ≤ 15% | 4.5% | 9.9% |

| High QC (1500 ng/mL) | ≤ 15% | 3.8% | 8.2% |

| Intra-day Accuracy (%Bias) | |||

| Low QC (15 ng/mL) | ± 15% | +3.5% | -8.7% |

| Mid QC (150 ng/mL) | ± 15% | +2.1% | -5.4% |

| High QC (1500 ng/mL) | ± 15% | +1.8% | -4.2% |

| Inter-day Accuracy (%Bias) | |||

| Low QC (15 ng/mL) | ± 15% | +4.9% | -11.5% |

| Mid QC (150 ng/mL) | ± 15% | +3.7% | -7.8% |

| High QC (1500 ng/mL) | ± 15% | +2.9% | -6.5% |

Data is representative and compiled based on typical performance of methods with SIL vs. structural analog internal standards.

Experimental Protocols

A well-defined and validated experimental protocol is crucial for the successful implementation of a bioanalytical method using SIL standards. The following provides a detailed methodology for the quantification of a hypothetical drug, "DrugX," in human plasma using its deuterated internal standard, "DrugX-d4."

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of DrugX reference standard and dissolve it in a suitable solvent (e.g., methanol) to a final volume of 10 mL.

-

SIL-IS Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of DrugX-d4 and dissolve it in the same solvent to a final volume of 1 mL.

-

Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare a series of working solutions for the calibration curve and quality control samples by serially diluting the DrugX stock solution with a 50:50 mixture of methanol (B129727) and water.

-

SIL-IS Working Solution (100 ng/mL): Dilute the DrugX-d4 stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both DrugX and DrugX-d4 are monitored.

Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of DrugX to DrugX-d4 against the nominal concentration of the calibration standards.

-

Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

-

Determine the concentration of DrugX in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships.

Conclusion

The use of stable isotope labeled internal standards is not merely a technical preference but a scientifically validated necessity for generating high-quality, reliable bioanalytical data in support of pharmacokinetic studies. Their ability to mimic the analyte of interest throughout the analytical process provides unparalleled correction for variability, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals, the strategic implementation of SIL standards is a critical step in ensuring data integrity, navigating the stringent requirements of regulatory agencies, and ultimately, contributing to the successful development of new and effective therapeutics.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Cefditoren: A Technical Guide to its Mechanism of Action and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren (B193786) is a third-generation oral cephalosporin (B10832234) antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics. Administered as the prodrug cefditoren pivoxil, it is rapidly hydrolyzed by esterases to its active form, cefditoren. Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of cefditoren's mechanism of action, supported by quantitative data on its efficacy, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Cefditoren is a semi-synthetic, third-generation cephalosporin characterized by its potent in vitro activity against common respiratory and skin pathogens.[1][2] It is administered orally as cefditoren pivoxil, an ester prodrug that enhances bioavailability.[3] Following absorption, it is converted to the active compound, cefditoren.[3] This guide delves into the core scientific principles governing cefditoren's antibacterial action, its pharmacokinetic and pharmacodynamic profiles, and its clinical applications.

Mechanism of Action

The primary mechanism of action of cefditoren is the inhibition of bacterial cell wall biosynthesis.[3] This process can be broken down into two key stages:

-

Prodrug Activation: Cefditoren pivoxil is absorbed in the gastrointestinal tract and is rapidly hydrolyzed by esterases to the active cefditoren molecule and pivalate. This conversion is essential for its therapeutic effect.

-

Inhibition of Peptidoglycan Synthesis: Cefditoren exerts its bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidation process, cefditoren disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Cefditoren has demonstrated a high affinity for critical PBPs in key respiratory pathogens. In Streptococcus pneumoniae, it exhibits a very strong affinity for PBP1A, with a dissociation constant (Kd) of 0.005 ± 0.004 µM. In Haemophilus influenzae, it shows a high affinity for PBP1A and PBP3A/B, with IC50 values as low as 0.060 ± 0.002 µM for PBP3A/B. The crystal structure of cefditoren complexed with S. pneumoniae PBP 2X has been elucidated, providing a structural basis for its potent antimicrobial activity.

In Vitro Activity

Cefditoren demonstrates potent in vitro activity against a wide range of pathogens commonly associated with community-acquired respiratory tract and skin infections. The following tables summarize the minimum inhibitory concentration (MIC) values for cefditoren against key bacterial isolates.

Table 1: Cefditoren MIC50 and MIC90 Values against Respiratory Pathogens

| Organism | Penicillin Susceptibility | Cefditoren MIC50 (mg/L) | Cefditoren MIC90 (mg/L) | Reference(s) |

| Streptococcus pneumoniae | Susceptible | ≤0.03 | 0.03 - 0.06 | |

| Intermediate | 0.25 | 0.5 | ||

| Resistant | 0.5 | 1.0 | ||

| Streptococcus pyogenes | N/A | ≤0.03 | ≤0.03 - 0.06 | |

| Haemophilus influenzae | β-lactamase negative | ≤0.03 | 0.03 | |

| β-lactamase positive | ≤0.03 | 0.03 | ||

| Moraxella catarrhalis | β-lactamase positive | 0.12 | 0.25 - 0.5 |

Table 2: Cefditoren MIC50 and MIC90 Values against Other Clinically Relevant Bacteria

| Organism | Cefditoren MIC50 (mg/L) | Cefditoren MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 - 1.0 | |

| Escherichia coli | 0.5 | 8.0 | |

| Klebsiella pneumoniae | 0.5 | >128 | |

| Proteus mirabilis | 0.25 | 0.5 |

Pharmacokinetic and Pharmacodynamic Properties

The clinical efficacy of cefditoren is closely linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profile. As a time-dependent antibiotic, the most critical PD parameter for cefditoren is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the target pathogen (%fT > MIC). A target of 40-50% fT > MIC is generally considered necessary for bactericidal activity.

Table 3: Key Pharmacokinetic Parameters of Cefditoren in Adults

| Parameter | Value | Condition | Reference(s) |

| Bioavailability | ~14-20% | Fasting | |

| Increases with food | Fed | ||

| Cmax (400 mg dose) | 3.27 - 3.7 µg/mL | Fed | |

| Tmax | 2.0 - 2.27 hours | Fed | |

| Plasma Protein Binding | ~88% | N/A | |

| Elimination Half-life (t½) | 1.19 - 1.68 hours | N/A | |

| Volume of Distribution (Vd) | 9.3 L | Steady State | |

| Primary Route of Elimination | Renal | N/A |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of cefditoren in treating a variety of community-acquired infections.

Table 4: Clinical Efficacy of Cefditoren in Selected Infections

| Indication | Comparator | Clinical Cure/Improvement Rate (Cefditoren) | Bacteriological Eradication Rate (Cefditoren) | Reference(s) |

| Community-Acquired Pneumonia (CAP) | Cefpodoxime | 86.5 - 88.4% | 77.3 - 85.7% | |

| Amoxicillin/clavulanate | Similar to comparator | Similar to comparator | ||

| Acute Exacerbation of Chronic Bronchitis (AECB) | Cefuroxime | Similar to comparator | Similar to comparator | |

| Pharyngotonsillitis | Penicillin V | 95.3% | 90.4% | |

| Uncomplicated Skin and Skin Structure Infections (uSSSI) | Cefdinir | 97.3 - 98.0% | 88.0% |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefditoren against bacterial isolates is determined using standardized methods such as broth microdilution or agar (B569324) dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (based on CLSI M07)

-

Preparation of Antimicrobial Solution: Prepare a stock solution of cefditoren powder of known potency in a suitable solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: From a pure culture of the test organism grown overnight on an appropriate agar plate, suspend several colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

-

Reading Results: The MIC is the lowest concentration of cefditoren that completely inhibits visible growth of the organism.

Pharmacokinetic Analysis in Human Subjects

Pharmacokinetic parameters are typically determined in Phase I clinical studies involving healthy volunteers.

-

Study Design: A randomized, controlled study is conducted where subjects receive single or multiple doses of cefditoren pivoxil.

-

Drug Administration: The drug is administered orally, often with a standardized meal to control for food effects on absorption.

-

Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours).

-

Sample Processing and Analysis: Plasma is separated from the blood samples. The concentration of cefditoren in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Data Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic modeling software. This analysis yields key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

Cefditoren is a potent third-generation cephalosporin with a well-defined mechanism of action and a favorable pharmacokinetic/pharmacodynamic profile for the treatment of common community-acquired infections. Its high affinity for essential PBPs in key respiratory pathogens, coupled with its stability against many β-lactamases, makes it a valuable therapeutic option. The data presented in this guide underscore its efficacy and provide a technical foundation for its continued study and clinical use.

References

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a pinnacle of analytical chemistry, offering unparalleled accuracy and precision in the quantification of molecules.[1] Regarded as a definitive measurement method, its principles are fundamental to achieving the highest quality data in complex matrices, a critical requirement in drug development and various scientific research areas. This guide delves into the core principles of IDMS, provides detailed experimental workflows, and presents its application in the context of cellular signaling pathways.

Core Principles of Isotope Dilution Mass Spectrometry

The foundational concept of IDMS lies in the use of an isotopically labeled version of the analyte as an internal standard.[1] This standard, often referred to as a "spike," is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

A precisely known quantity of this isotopically labeled standard is added to a sample containing an unknown quantity of the native analyte.[2] After allowing the standard to equilibrate with the sample, the mixture is subjected to mass spectrometry analysis. The mass spectrometer, capable of differentiating between the native and labeled forms based on their mass-to-charge ratio (m/z), measures the ratio of their signals.[1] Because the native analyte and the isotopically labeled internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively cancels out variations and losses that may occur during the analytical process, leading to highly accurate and precise quantification. The initial concentration of the analyte is then calculated based on the measured isotope ratio.

The major advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte from the sample matrix. As long as a sufficient amount of the analyte and internal standard mixture is recovered for mass spectrometric analysis, the measured ratio will accurately reflect the original concentration of the analyte in the sample.

Logical Workflow of an IDMS Experiment

The logical progression of an Isotope Dilution Mass Spectrometry experiment follows a structured path from sample preparation to data analysis. This workflow is designed to ensure the fundamental principle of isotopic equilibration is achieved and that the subsequent measurements are accurate and reproducible.

Experimental Protocols

The following provides a generalized, detailed methodology for the quantification of a small molecule drug in a biological matrix, such as plasma, using Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-IDMS/MS).

1. Materials and Reagents:

-

Analyte: Certified reference material of the drug of interest.

-

Isotopically Labeled Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, D₅).

-

Solvents: HPLC-grade or MS-grade methanol (B129727), acetonitrile (B52724), water, and formic acid.

-

Matrix: Drug-free plasma from the same species as the study samples.

-

Other: Protein precipitation agent (e.g., trichloroacetic acid, zinc sulfate), microcentrifuge tubes, autosampler vials.

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standard in a similar manner.

-

Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution with an appropriate solvent. These will be used to prepare calibration standards and quality control samples. Prepare a working solution of the internal standard at a fixed concentration.

3. Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Calibration Standards: Spike known volumes of the analyte working solutions into drug-free plasma to create a series of calibration standards at different concentrations spanning the expected range of the study samples.

-

QC Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in drug-free plasma in the same manner as the calibration standards.

4. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add a fixed volume (e.g., 25 µL) of the internal standard working solution.

-

Vortex briefly to ensure thorough mixing.

-

Add a protein precipitation agent (e.g., 200 µL of methanol containing a precipitating salt).

-

Vortex vigorously for at least 30 seconds to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: An HPLC or UHPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.7 µm).

-

Mobile Phase: A binary gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the analyte from matrix components.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's chemical properties.

-

Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the internal standard. Optimize the collision energy and other MS parameters to maximize signal intensity.

6. Data Analysis:

-

Integrate the peak areas of the MRM transitions for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Quantitative Performance of an LC-IDMS/MS Method

The following table summarizes the validation data for the simultaneous quantification of four immunosuppressant drugs in whole blood using an LC-IDMS/MS method. This data demonstrates the high level of precision and accuracy that can be achieved with this technique.

| Analyte | Linearity Range (ng/mL) | R² | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| Tacrolimus | 0.5 - 50 | >0.999 | 2.1 - 4.5 | 3.2 - 5.8 | -2.5 to 3.1 |

| Sirolimus | 0.5 - 50 | >0.999 | 2.5 - 5.1 | 3.8 - 6.2 | -3.1 to 4.2 |

| Everolimus | 0.5 - 50 | >0.999 | 2.3 - 4.8 | 3.5 - 6.0 | -2.8 to 3.9 |

| Cyclosporine A | 5.0 - 500 | >0.999 | 1.8 - 3.9 | 2.9 - 5.1 | -1.9 to 2.8 |

Data adapted from a representative LC-MS/MS method validation for immunosuppressants.

Mandatory Visualization: The mTOR Signaling Pathway

IDMS is a powerful tool for quantitative proteomics, enabling the precise measurement of protein expression and post-translational modifications, such as phosphorylation, within complex signaling networks. The mTOR (mechanistic Target of Rapamycin) pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The accurate quantification of key proteins in this pathway is crucial for understanding disease mechanisms and for the development of targeted therapies.

References

Methodological & Application

Application Note: High-Throughput Quantification of Cefditoren in Human Plasma by LC-MS/MS Using Cefditoren-13C,d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefditoren in human plasma. The method utilizes Cefditoren-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and other relevant parameters according to bioanalytical method validation guidelines.

Introduction

Cefditoren is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is administered as the prodrug Cefditoren pivoxil, which is rapidly hydrolyzed by esterases to the active form, Cefditoren, upon absorption. Accurate and reliable quantification of Cefditoren in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy.

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby leading to more accurate and precise results. This application note provides a detailed protocol for the determination of Cefditoren in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Cefditoren reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile (B52724)

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Stock and Working Solutions

-

Cefditoren Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefditoren reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions of Cefditoren for calibration standards and quality controls by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

Sample Preparation

-

Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

-

Pipette 50 µL of human plasma into the labeled tubes.

-

Spike 10 µL of the appropriate Cefditoren working solution for calibration standards and quality controls. For unknown samples, add 10 µL of blank solvent.

-

Add 200 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to all tubes.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm (or equivalent) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Cefditoren | 507.1 | 282.1 | 150 | 60 | 10 | 25 | 12 |

| This compound | 511.1 | 286.1 | 150 | 60 | 10 | 25 | 12 |

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These are instrument-dependent parameters and should be optimized.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and representative data.

Table 2: Calibration Curve

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 3: Precision and Accuracy (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 30 | < 15% | ± 15% | < 15% | ± 15% |

| Mid | 500 | < 15% | ± 15% | < 15% | ± 15% |

| High | 4000 | < 15% | ± 15% | < 15% | ± 15% |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) Cefditoren | Recovery (%) this compound | Matrix Effect (%) |

| Low | 30 | Consistent | Consistent | 85 - 115% |

| High | 4000 | Consistent | Consistent | 85 - 115% |

Table 5: Stability

| Stability Condition | Duration | Acceptance Criteria |

| Bench-top (Room Temperature) | 4 hours | ± 15% of nominal |

| Autosampler (4°C) | 24 hours | ± 15% of nominal |

| Freeze-Thaw (from -80°C) | 3 cycles | ± 15% of nominal |

| Long-term (-80°C) | 30 days | ± 15% of nominal |

Visualizations

Experimental Workflow

Caption: Sample preparation workflow for the analysis of Cefditoren in human plasma.

LC-MS/MS Analysis Logical Diagram

Caption: Logical diagram of the LC-MS/MS analysis process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Cefditoren in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for potential variabilities during sample processing and analysis. This method is well-suited for supporting clinical and research studies involving Cefditoren.

Application Note: Quantitative Analysis of Cefditoren in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Cefditoren in human plasma. The method utilizes a simple protein precipitation step for sample cleanup and Cefditoren-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The procedure is validated with a linear range, precision, accuracy, and recovery suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Cefditoren is a third-generation oral cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It is administered as a prodrug, Cefditoren pivoxil, which is rapidly hydrolyzed by esterases in the gastrointestinal tract to the active Cefditoren form.[2] Accurate measurement of Cefditoren concentrations in plasma is crucial for evaluating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This UPLC-MS/MS method provides the necessary selectivity and sensitivity for bioanalytical studies, employing a stable isotope-labeled internal standard to correct for matrix effects and variability during sample processing.

Experimental Protocol

Materials and Reagents

-

Analytes: Cefditoren (MW: 506.6 g/mol )[3], this compound (MW: ~510.6 g/mol )[4][5]

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade)

-

Water: Deionized water, 18 MΩ·cm or greater

-

Plasma: Blank human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

UPLC-MS/MS Conditions

The instrument parameters were optimized for the detection and quantification of Cefditoren and its internal standard.

| Parameter | Value |

| UPLC Conditions | |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 4.0 | |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 500 °C |

| Desolvation Gas Flow | 1000 L/Hr |

| Cone Gas Flow | 150 L/Hr |

| MRM Transitions | Precursor Ion (m/z) |

| Cefditoren (Quantifier) | 507.6 |

| Cefditoren (Qualifier) | 507.6 |

| This compound (IS) | 511.6 |

Note: MS/MS parameters are instrument-dependent and may require optimization.

Preparation of Standards and Quality Controls (QC)

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cefditoren and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the Cefditoren stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards. Prepare separate working solutions for QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Cefditoren working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 100, 500, 2000, 5000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 300 ng/mL, HQC: 4000 ng/mL).

Sample Preparation (Protein Precipitation)

The following protocol outlines the protein precipitation procedure for plasma samples.

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of plasma sample into the corresponding tube.

-

Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Method Validation Data (Representative)

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical guidelines. The following tables summarize the representative performance characteristics of the assay.

Table 1: Calibration Curve Linearity

| Parameter | Result |

| Calibration Range | 1.0 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 15.0 | 92.5 - 108.3 | ≤ 18.0 | 90.5 - 110.1 |

| LQC | 3.0 | ≤ 10.0 | 95.1 - 104.2 | ≤ 12.0 | 94.6 - 105.8 |

| MQC | 300 | ≤ 8.0 | 96.8 - 102.5 | ≤ 10.0 | 97.2 - 103.4 |

| HQC | 4000 | ≤ 8.0 | 98.1 - 101.7 | ≤ 9.0 | 97.5 - 102.9 |

Table 3: Recovery and Matrix Effect

| QC Level | Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| LQC | 3.0 | 91.5 | 98.7 |

| HQC | 4000 | 94.2 | 101.3 |

Biological Context and Mechanism

For accurate pharmacokinetic analysis, it is essential to understand the conversion of the administered prodrug to its active form and the subsequent mechanism of action.

Prodrug Activation

Cefditoren is administered orally as Cefditoren Pivoxil, an ester prodrug, to enhance bioavailability. In the intestinal wall and blood, it is rapidly hydrolyzed by esterase enzymes to release the active Cefditoren molecule.

Mechanism of Action

As a beta-lactam antibiotic, Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

References

- 1. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cefditoren 13CD3 | CAS No- 104145-95-1(unlabellled) | Simson Pharma Limited [simsonpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Bioanalytical Method Development of Cefditoren using Cefditoren-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren (B193786) is a third-generation oral cephalosporin (B10832234) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is administered as the prodrug cefditoren pivoxil, which is rapidly hydrolyzed by esterases in the intestinal mucosa to the active form, cefditoren.[1][3][4] Accurate quantification of cefditoren in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed application note and protocol for the development and validation of a sensitive and robust bioanalytical method for cefditoren in human plasma using a stable isotope-labeled internal standard, Cefditoren-13C,d3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte and Internal Standard

| Compound | Chemical Structure | Molecular Formula | Exact Mass |

| Cefditoren | [Image of Cefditoren chemical structure] | C₁₉H₁₈N₆O₅S₃ | 506.05 |

| This compound | [Image of this compound chemical structure with labeled positions] | C₁₈¹³CH₁₅D₃N₆O₅S₃ | 510.07 |

Note: The exact position of the 13C and d3 labels on this compound should be confirmed from the certificate of analysis provided by the supplier.

Bioanalytical Method Parameters

A summary of the recommended starting parameters for the LC-MS/MS method is provided below. These parameters should be optimized during method development.

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See detailed protocol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 4 °C |

Mass Spectrometry

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

The following are the predicted MRM transitions for cefditoren and this compound. These should be confirmed by direct infusion of the analytes.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| Cefditoren | 507.1 | Predicted: 350.1 | 25 |

| This compound (IS) | 511.1 | Predicted: 354.1 | 25 |

Note: The product ion for Cefditoren is based on a known fragmentation pattern. The product ion for this compound is predicted based on the addition of the mass of the stable isotopes to the fragment.

Experimental Protocols

Stock and Working Solution Preparation

-